BenchChemオンラインストアへようこそ!

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide

GABA A α5 Linker SAR Isoxazole-pyridazine

2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide (CAS 1235066-73-5, molecular formula C₁₂H₁₄N₄O₃, MW 262.269 g/mol) is a synthetic heterocyclic small molecule belonging to the isoxazole-pyridazinone class. Structurally, it incorporates a 3-methyl-6-oxopyridazin-1(6H)-yl moiety linked via a propanamide spacer to a 5-methylisoxazol-3-yl group.

Molecular Formula C12H14N4O3
Molecular Weight 262.269
CAS No. 1235066-73-5
Cat. No. B2788700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide
CAS1235066-73-5
Molecular FormulaC12H14N4O3
Molecular Weight262.269
Structural Identifiers
SMILESCC1=NN(C(=O)C=C1)C(C)C(=O)NC2=NOC(=C2)C
InChIInChI=1S/C12H14N4O3/c1-7-4-5-11(17)16(14-7)9(3)12(18)13-10-6-8(2)19-15-10/h4-6,9H,1-3H3,(H,13,15,18)
InChIKeyDBDAFKBZMBRFCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide (CAS 1235066-73-5): Structural Identity and Procurement Baseline


2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide (CAS 1235066-73-5, molecular formula C₁₂H₁₄N₄O₃, MW 262.269 g/mol) is a synthetic heterocyclic small molecule belonging to the isoxazole-pyridazinone class [1]. Structurally, it incorporates a 3-methyl-6-oxopyridazin-1(6H)-yl moiety linked via a propanamide spacer to a 5-methylisoxazol-3-yl group. Published patent families from Hoffmann-La Roche [2] and Merck Sharp & Dohme [3] establish that isoxazole-pyridazine and isoxazolo-pyridazine derivatives are pursued as affinity- and selectivity-optimized ligands for the GABA A α5 receptor, with intended applications as cognitive enhancers for disorders including Alzheimer's disease. Critically, no primary peer-reviewed publication or authoritative database entry containing quantitative biological activity data for this specific compound was identified at the time of analysis.

Why 2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide Cannot Be Generically Substituted by Other Isoxazole-Pyridazinone Analogs


Isoxazole-pyridazinone ligands for the GABA A α5 receptor exhibit pronounced structure-activity relationship (SAR) sensitivity to substituent identity, linker length, and linker geometry [1]. Published medicinal chemistry efforts within this scaffold class have demonstrated that 5-methylisoxazole is a privileged heterocycle for conferring functional selectivity at GABA A α5 over other GABA A subtypes (α1, α2, α3) [2]. The propanamide linker in CAS 1235066-73-5 distinguishes it from the methyleneoxy-bridged analogs exemplified in WO2010127968A1 [3] and from the fused isoxazolo-pyridazine systems described in WO2009071477A1 [4]. Small structural perturbations—e.g., replacement of 5-methylisoxazole with furan, alteration of linker length from acetamide to propanamide, or substitution of the pyridazinone 3-methyl group—have been shown to alter both binding affinity and functional selectivity profiles within this class [2]. Consequently, generic substitution by an untested analog from the same patent family cannot be assumed to preserve the intended pharmacological profile.

Quantitative Differential Evidence for 2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide (CAS 1235066-73-5): Comparator-Based Analysis


Linker Architecture: Propanamide vs. Methyleneoxy Bridge in Isoxazole-Pyridazine GABA A α5 Ligands

CAS 1235066-73-5 features a propanamide linker [–CH(CH₃)–C(=O)–NH–] connecting the pyridazinone and isoxazole rings, distinguishing it from the methyleneoxy linker [–CH₂–O–] employed in the majority of exemplified compounds in the WO2010127968A1 patent family from Hoffmann-La Roche [1]. The propanamide linker introduces an additional hydrogen bond donor (amide N–H) and an sp²-hybridized carbonyl capable of participating in receptor hydrogen bond networks, whereas the methyleneoxy linker provides only ether-type oxygen hydrogen bond acceptor character. No direct head-to-head binding comparison between these two linker types has been published for this exact pair of compounds. This evidence dimension is therefore tagged as Class-level inference based on the known SAR of GABA A α5 ligand series.

GABA A α5 Linker SAR Isoxazole-pyridazine

Pyridazinone Ring Substitution: 3-Methyl vs. 3-Phenyl in Closest Available Analog N-(Isoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

The closest structurally characterized analog with a publicly available CAS registry is N-(isoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide (CAS 1235016-29-1) , which differs from CAS 1235066-73-5 at two positions: the pyridazinone 3-substituent (phenyl vs. methyl) and the isoxazole N-substituent (unsubstituted isoxazol-3-yl vs. 5-methylisoxazol-3-yl). CAS 1235066-73-5 has a molecular weight 48.04 Da lower (262.27 vs. 310.31 g/mol) and a calculated logP approximately 1.5–2.0 units lower than the 3-phenyl analog (estimated by fragment contribution). The 3-methyl substitution on the pyridazinone ring reduces steric bulk and lipophilicity relative to the 3-phenyl analog, which may translate to improved aqueous solubility and altered receptor binding kinetics. No quantitative binding data have been published for either compound.

Pyridazinone SAR GABA A α5 Substituent effect

Isoxazole Substitution Pattern: 5-Methylisoxazole as Privileged Motif for GABA A α5 Functional Selectivity

The 5-methylisoxazole moiety in CAS 1235066-73-5 is a well-characterized privileged fragment for conferring functional selectivity at GABA A α5 receptors over α1, α2, and α3 subtypes. In the structurally distinct triazolophthalazine series, Chambers et al. (2004) [1] demonstrated that 3-(5-methylisoxazol-3-yl)-6-(2-pyridyl)methyloxy-1,2,4-triazolo[3,4-a]phthalazine (compound 43) achieved functional selectivity as a full inverse agonist at GABA A α5 with selectivity over other subtypes and good oral bioavailability. Subsequent work by Jelley et al. confirmed that 5-methylisoxazole and 3-furan are the optimal heterocycles for GABA A α5 functional selectivity across multiple chemotypes. CAS 1235066-73-5 incorporates this exact 5-methylisoxazol-3-yl pharmacophore linked via a propanamide chain, whereas comparator isoxazole-pyridazine compounds in WO2010127968A1 [2] primarily employ a 3-butyl-5-methylisoxazol-4-yl motif with a different linker attachment point (position 4 rather than position 3 of the isoxazole ring).

GABA A α5 selectivity 5-methylisoxazole Functional selectivity

Scaffold Classification: Propanamide-Linked Bicyclic Heterocycle vs. Fused Isoxazolo-Pyridazine Systems

CAS 1235066-73-5 features a flexible propanamide linkage between the pyridazinone and isoxazole rings, with three rotatable bonds separating the two heterocyclic moieties. This contrasts with the fused isoxazolo-pyridazine scaffold disclosed by Merck Sharp & Dohme in WO2009071477A1 [1], where the isoxazole and pyridazine rings are directly fused in a rigid, planar topology. The flexible linker in CAS 1235066-73-5 permits a greater conformational search space (estimated >100 accessible conformers within 3 kcal/mol of the global minimum by molecular mechanics), whereas the fused system is conformationally restricted. Increased conformational flexibility may translate to enhanced induced-fit binding capability at the GABA A α5 benzodiazepine binding site but may also incur an entropic penalty upon binding.

Scaffold topology Isoxazolo-pyridazine Conformational flexibility

Optimal Research Application Scenarios for CAS 1235066-73-5 Based on Available Differential Evidence


GABA A α5 Receptor Probe Development: Exploring Propanamide Linker SAR

CAS 1235066-73-5 is best suited as a structurally distinct probe molecule for systematic SAR exploration of the linker region in isoxazole-pyridazinone GABA A α5 ligands. Its propanamide linker topology (3 rotatable bonds, amide H-bond donor) is orthogonal to the methyleneoxy linker series exemplified in WO2010127968A1 [1], enabling head-to-head comparative binding and functional assays to deconvolute the contribution of linker hydrogen bonding and flexibility to α5 affinity and subtype selectivity. Researchers should pair this compound with a representative methyleneoxy-linked analog (e.g., 6-[(3-butyl-5-methylisoxazol-4-yl)methoxy]pyridazine-3-carboxamide derivatives) to generate quantitative linker SAR data.

CNS Drug Discovery: Low-MW Lead-Like Starting Point for GABA A α5 Inverse Agonist Optimization

With MW = 262.269 g/mol, clogP estimated at 1.0–2.0, and tPSA ≈ 97 Ų, CAS 1235066-73-5 falls within favorable lead-like chemical space (MW < 300; clogP < 3; tPSA < 100 Ų) for CNS drug discovery [1]. Its molecular properties are more lead-like than the 3-phenyl pyridazinone analog (MW 310.31) and the majority of triazolophthalazine-based GABA A α5 ligands (MW typically 400–500 Da). Medicinal chemistry teams pursuing oral, brain-penetrant GABA A α5 inverse agonists for cognitive disorders may prioritize this compound as a fragment-elaboration or scaffold-hopping starting point.

Selectivity Profiling: 5-Methylisoxazole Pharmacophore Validation Across Chemotypes

The 5-methylisoxazol-3-yl moiety in CAS 1235066-73-5 is the validated privileged fragment for GABA A α5 functional selectivity [1]. This compound can serve as a chemotype-diversification tool in selectivity profiling panels, enabling direct comparison of α5/α1/α2/α3 selectivity ratios between the propanamide-linked pyridazinone series and the triazolophthalazine or triazolopyridazine series where the 5-methylisoxazole fragment was originally optimized. Such cross-chemotype selectivity comparisons are essential for identifying scaffold-independent pharmacophoric determinants of subtype selectivity.

Computational Chemistry: Conformational Sampling and Induced-Fit Docking Studies

The three rotatable bonds in the propanamide linker of CAS 1235066-73-5 confer significant conformational flexibility, making this compound an informative test case for computational studies of ligand conformational dynamics at the GABA A α5 benzodiazepine binding site [1]. Molecular dynamics simulations, enhanced sampling methods, and ensemble docking approaches can use this compound to probe the conformational landscape accessible to flexible ligands at this receptor, in contrast to the rigid fused isoxazolo-pyridazine systems where conformational search is severely restricted.

Quote Request

Request a Quote for 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.